5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrimidin-2-amine
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Overview
Description
5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrimidin-2-amine is a complex organic compound with the molecular formula C14H16BrN3OS. This compound features a pyrimidine ring substituted with a bromine atom and an amine group, as well as a thiophene ring fused with an oxane ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Oxane Ring Formation: The oxane ring is typically formed through cyclization reactions involving appropriate diols and dehydrating agents.
Coupling Reactions: The final step involves coupling the thiophene-oxane moiety with the brominated pyrimidine core using reagents like palladium catalysts in Suzuki-Miyaura coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium on carbon (Pd/C).
Substitution: The bromine atom on the pyrimidine ring can be substituted with various nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-CPBA
Reducing Agents: Hydrogen gas, Pd/C
Nucleophiles: Amines, thiols, alkoxides
Catalysts: Palladium catalysts for coupling reactions
Major Products
Oxidation Products: Sulfoxides or sulfones from the thiophene ring
Reduction Products: Amines from nitro groups
Substitution Products: Various substituted pyrimidines depending on the nucleophile used
Scientific Research Applications
Chemistry
In chemistry, 5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrimidin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and π-π interactions makes it a valuable tool in molecular biology.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of advanced materials such as organic semiconductors, light-emitting diodes (LEDs), and field-effect transistors (FETs).
Mechanism of Action
The mechanism of action of 5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, van der Waals forces, and π-π interactions. This binding can modulate the activity of the target, leading to various biological effects. For example, if the compound inhibits an enzyme, it may reduce the production of a specific metabolite, thereby exerting its therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: A simpler thiophene derivative with a bromine substituent.
5-Bromo-N-methyl-pyrimidin-2-amine: A pyrimidine derivative with a bromine substituent and a methyl group.
2-Amino-5-bromothiophen-3-yl (p-tolyl)methanone: A thiophene derivative with a bromine substituent and a p-tolyl group.
Uniqueness
5-bromo-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrimidin-2-amine is unique due to its complex structure, which combines a brominated pyrimidine ring with a thiophene-oxane moiety. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-bromo-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3OS/c15-12-7-16-13(17-8-12)18-10-14(2-4-19-5-3-14)11-1-6-20-9-11/h1,6-9H,2-5,10H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNDSQOQBGJZFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC2=NC=C(C=N2)Br)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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